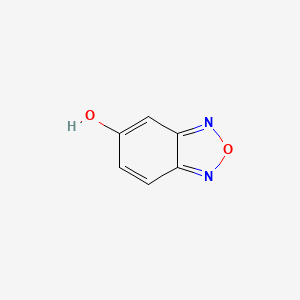

![molecular formula C11H7FN4S B1418195 1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol CAS No. 924022-47-9](/img/structure/B1418195.png)

1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol

Übersicht

Beschreibung

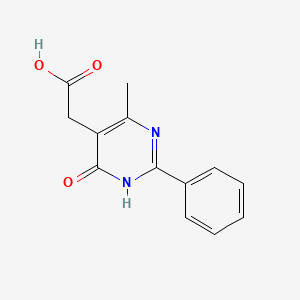

The compound “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a fluorine-substituted pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar fluorine-substituted pyrazolopyrimidines has been reported in the literature . These compounds are typically synthesized through the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds .Molecular Structure Analysis

The molecular structure of similar fluorine-substituted pyrazolopyrimidines has been confirmed using spectroscopic methods . These methods include mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactivity of similar fluorine-substituted pyrazolopyrimidines has been studied . For example, a simple nucleophilic displacement of the SH group of these compounds by primary amines has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar fluorine-substituted pyrazolopyrimidines have been reported . For example, the UV max of one such compound was reported to be 443 nm .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung wurde auf ihr Potenzial zur Krebsbehandlung untersucht. Das Vorhandensein des Pyrazolopyrimidin-Gerüsts ist bekanntlich mit verschiedenen biologischen Zielmolekülen in Wechselwirkung zu treten, die für Krebswege relevant sind. Forschungsergebnisse legen nahe, dass Derivate dieser Verbindung so konzipiert werden können, dass sie spezifische Krebszellen angreifen, was möglicherweise zur Entwicklung neuer Antitumormedikamente führen könnte .

Antibakterielle Eigenschaften

Die Fluorphenylgruppe, die an den Pyrazolopyrimidin-Kern gebunden ist, kann zu antibakteriellen Eigenschaften beitragen. Dies macht die Verbindung zu einem Kandidaten für weitere Untersuchungen als Basisstruktur zur Entwicklung neuer antimikrobieller Wirkstoffe, die gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sein könnten .

Analgetische und entzündungshemmende Anwendungen

Verbindungen mit einer Pyrazolopyrimidinstruktur haben analgetische und entzündungshemmende Wirkungen gezeigt. Dies legt nahe, dass 1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol ein Vorläufer für Medikamente sein könnte, die Schmerzen lindern und Entzündungen reduzieren, wodurch potenzielle Anwendungen bei der Behandlung chronischer Schmerzzustände gegeben sind .

Enzymhemmung

Die Verbindung wurde als potenzieller Enzymhemmer identifiziert. Sie könnte verwendet werden, um Enzyme wie Carboanhydrase, Cholinesterase und andere zu hemmen, die therapeutische Zielmoleküle für Erkrankungen wie Glaukom, Alzheimer-Krankheit und Myasthenia gravis sind .

Antivirale und antiinfektiöse Medikamente

Die Thiolgruppe in der Struktur der Verbindung ist für die Entwicklung antiviraler und antiinfektiöser Medikamente von Bedeutung. Sie könnte zur Synthese von Medikamenten führen, die gegen eine Vielzahl von Virusinfektionen wirksam sind, darunter das respiratorische Synzytialvirus (RSV), Hepatitis C und möglicherweise andere .

Neuroprotektive Aktivitäten

Forschungsergebnisse zeigen, dass Pyrazolopyrimidin-Derivate neuroprotektive Aktivitäten aufweisen können. Dies eröffnet Möglichkeiten für die Verwendung von this compound bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen oder als Schutzmittel gegen neuronale Schäden .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to exhibit antimicrobial and cytotoxic activities . They are believed to interact with various cellular targets, leading to their biological effects.

Mode of Action

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit protein kinase d (pkd) . PKD is a family of enzymes involved in various cellular processes, including cell proliferation and survival . The inhibition of PKD could potentially explain some of the biological activities of these compounds.

Biochemical Pathways

These include pathways involved in cell proliferation, survival, gene expression, protein trafficking, cell motility, and immune responses .

Result of Action

Related compounds have shown concentration-dependent biological activities, including antimicrobial and cytotoxic effects . These compounds have also been found to exhibit significant inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a crucial role in biochemical reactions, particularly in the context of anti-inflammatory and enzyme inhibition activities. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can modulate inflammatory responses and potentially provide therapeutic benefits in inflammatory diseases.

Cellular Effects

The effects of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, which play a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of COX enzymes, leading to their inhibition . This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound can inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thus preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of inflammatory pathways and minimal adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol vary with different dosages. At lower doses, the compound effectively inhibits inflammation without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, and exceeding this threshold can lead to adverse effects . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative dechlorination and N-dealkylation, resulting in the formation of metabolites that retain biological activity . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile . Additionally, interactions with cofactors such as NADPH are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

The transport and distribution of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with albumin, which aids in its distribution throughout the bloodstream . Within cells, it can be transported by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into target tissues . The localization and accumulation of the compound in specific tissues are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it can translocate to the nucleus to modulate gene expression . Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity . These targeting signals ensure that the compound exerts its effects in the appropriate cellular compartments .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQSGIOVKIRVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

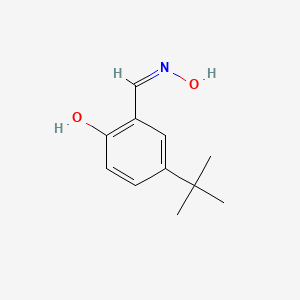

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

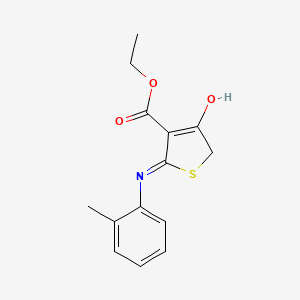

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

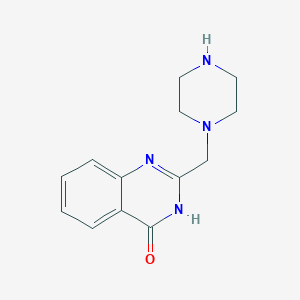

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)